N-(1-benzylpiperidin-4-yl)-3-(4-chlorobenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
N-(1-benzylpiperidin-4-yl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, a piperidine ring, and a chlorophenyl group, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized from 1-benzyl-4-piperidone through a series of reactions involving reduction and cyclization.
Quinazoline Core Formation: The quinazoline core is formed through the condensation of appropriate amines and aldehydes, followed by cyclization reactions.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: It interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It influences signaling pathways related to cell growth, apoptosis, and neurotransmission.
Properties
Molecular Formula |
C28H27ClN4O2S |
---|---|
Molecular Weight |
519.1 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C28H27ClN4O2S/c29-22-9-6-20(7-10-22)18-33-27(35)24-11-8-21(16-25(24)31-28(33)36)26(34)30-23-12-14-32(15-13-23)17-19-4-2-1-3-5-19/h1-11,16,23H,12-15,17-18H2,(H,30,34)(H,31,36) |
InChI Key |
XMRAUINIUVAYMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl)CC5=CC=CC=C5 |
Origin of Product |
United States |
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